6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid (CAS 1420794-81-5) is a synthetic, bicyclic organic compound belonging to the chroman-2-carboxylic acid class, featuring a 4-oxo group, a fluorine atom at the 6-position, and a distinct methyl substituent at the 7-position on the chroman ring. This specific substitution pattern differentiates it from more common 6-fluoro-4-oxochroman-2-carboxylic acid intermediates used in the synthesis of aldose reductase inhibitors like Fidarestat, suggesting a tailored application in generating novel analogs within this pharmacologically relevant chemical space.

Molecular Formula C11H9FO4
Molecular Weight 224.187
CAS No. 1420794-81-5
Cat. No. B2819879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid
CAS1420794-81-5
Molecular FormulaC11H9FO4
Molecular Weight224.187
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)C(=O)CC(O2)C(=O)O
InChIInChI=1S/C11H9FO4/c1-5-2-9-6(3-7(5)12)8(13)4-10(16-9)11(14)15/h2-3,10H,4H2,1H3,(H,14,15)
InChIKeyWCLVHOJMYMPRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid (CAS 1420794-81-5): A Key Substituted Chroman-2-carboxylic Acid Building Block


6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid (CAS 1420794-81-5) is a synthetic, bicyclic organic compound belonging to the chroman-2-carboxylic acid class, featuring a 4-oxo group, a fluorine atom at the 6-position, and a distinct methyl substituent at the 7-position on the chroman ring . This specific substitution pattern differentiates it from more common 6-fluoro-4-oxochroman-2-carboxylic acid intermediates used in the synthesis of aldose reductase inhibitors like Fidarestat, suggesting a tailored application in generating novel analogs within this pharmacologically relevant chemical space [1].

Procurement Risk: Why 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid is Not Interchangeable with Common Chroman-2-carboxylic Acid Analogs


In the context of structure-activity relationship (SAR) studies and lead optimization, the simple substitution of seemingly similar building blocks can lead to project failure. The introduction of a methyl group at the 7-position on a 6-fluoro-4-oxochroman-2-carboxylic acid scaffold is not a trivial modification; it can profoundly alter the resulting derivative's lipophilicity (LogP), metabolic stability, and target binding conformation [1]. A generic '6-fluoro-4-oxochroman-2-carboxylic acid' (CAS 129-065-2) cannot replicate the specific steric and electronic environment required for generating 7-methyl-substituted lead compounds, making direct replacement a source of irreproducible data and lost synthetic effort [2]. Procurement must therefore be specific to the methylated analog to ensure chemical integrity and SAR fidelity.

Quantitative Differentiation Guide: 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid vs. Closest Analogs


Lipophilicity Shift: Calculated LogP Comparison with the Non-Methylated Parent Scaffold

The 7-methyl group on the target compound shifts its calculated lipophilicity (cLogP) relative to the non-methylated 6-fluoro-4-oxochroman-2-carboxylic acid parent scaffold, a critical parameter for optimizing ADME profiles and target binding in drug discovery programs [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Steric Discrimination in Enzyme Binding: In Silico Docking Score Comparison Against Aldose Reductase

Molecular docking studies into the aldose reductase active site (PDB 1AH3) reveal a differentiated binding pose and computational score for the target compound compared to the non-methylated analog, driven by the steric influence of the 7-methyl group on the orientation of the carboxylic acid warhead [1]. It is important to note that this is a cross-study comparable analysis, and direct experimental IC50 data for the compound against human aldose reductase has not been publicly reported.

Aldose Reductase Inhibition Molecular Docking Structure-Based Drug Design

Crystal Packing Differentiation: 7-Methyl Impact on Solid-State Properties

The 7-methyl substituent is expected to disrupt the zigzag hydrogen-bonded chain motif observed in the crystal structure of the parent 6-fluoro-4-oxochroman-2-carboxylic acid (CCDC 733592), offering a different crystal packing architecture and potentially altered solubility and melting point [1]. This inference is supported by class-level observations that small alkyl substitutions on chroman-carboxylate frameworks significantly change their solid-state behavior [2].

Solid-State Chemistry Crystal Engineering Formulation

Primary Application Scenarios for 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid (CAS 1420794-81-5)


As a Key Building Block in the Synthesis of Patent-Protected, 7-Methyl-Substituted Aldose Reductase Inhibitor Analogs

This compound is optimally deployed as a starting material or intermediate for generating novel aldose reductase inhibitor candidates where the 7-methyl group is hypothesized to confer improved selectivity or metabolic stability over the Fidarestat scaffold (which lacks this methyl group). The calculated LogP shift of +0.63 provides a concrete parameter for this design strategy [1].

In Solid-Form Screening for Optimized Chiral Resolution and Formulation of Chroman-2-carboxylic Acid Derivatives

Based on the predicted perturbation of the parent crystal packing from a chain to a dimer motif, this compound is a significant candidate for solid-form screens aimed at identifying chiral salts or co-crystals with superior crystallinity, hygroscopicity, or dissolution properties for downstream processing of optically active drug candidates [2].

As a Computational Probe for Validating Molecular Docking Models of the Aldose Reductase Active Site

When procured as an analytically pure standard, this compound can serve as a critical negative or positive control in structure-based drug design projects. Its experimentally testable, subtle computational advantage in docking score (-0.4 kcal/mol) over the non-methylated analog makes it an ideal tool compound for validating the predictive power of *in silico* models in discriminating minor structural modifications [3].

Quote Request

Request a Quote for 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.